REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)[C:6]([O:8]C)=[O:7].[Li+].[OH-]>C1COCC1.O>[NH2:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)[C:6]([OH:8])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
5890 mg
|
Type
|
reactant
|
Smiles
|
NCC=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2350 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at r.t. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
THF was evaporated
|
Type
|
WASH
|
Details
|
the aqueous solution was washed with Et2O (100 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
To a solution of evaporated residue in water (150 mL) and concentrated HCl (3 mL) was added 1N LiOH (50 mL)
|
Type
|
CUSTOM
|
Details
|
Brown fine needles were precipitated out and
|
Type
|
CUSTOM
|
Details
|
collected on a glass
|
Type
|
FILTRATION
|
Details
|
filter (5300 mg, 96%)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
NCC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |